4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
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Description
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and highly specific ligand that has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions.
Scientific Research Applications
Synthesis and Reactivity
Pyrimidine derivatives, related to 4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile, have been synthesized and studied for their reactivity in various chemical reactions. The synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation showcases the potential of pyrimidine derivatives in creating compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, research on the synthesis of 2-aminopyrimidinones and their self-assembly indicates the versatility of pyrimidine derivatives in forming complex structures with potential applications in material science and drug design (Bararjanian et al., 2010).
Antimicrobial and Antitumor Activities
Pyrimidine derivatives have been explored for their antimicrobial and antitumor activities, providing a foundation for the development of new therapeutic agents. A study on the synthesis and antimicrobial screening of pyrimidine carbonitrile derivatives revealed their potential in combating bacterial and fungal infections, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Bhat & Begum, 2021). Moreover, the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity exemplifies the application of pyrimidine derivatives in cancer research, demonstrating significant activity against various cancer cell lines (Insuasty et al., 2013).
Material Science Applications
The synthesis of novel polyimides derived from pyridine-containing monomers showcases the application of pyrimidine and related derivatives in the development of materials with exceptional thermal stability and mechanical properties. This research contributes to the advancement of materials science, particularly in the creation of polymers suitable for high-performance applications (Wang et al., 2006).
properties
IUPAC Name |
4-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-10-18(22-14(2)21-13)25-17-4-3-9-23(12-17)19(24)16-7-5-15(11-20)6-8-16/h5-8,10,17H,3-4,9,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBMBDNBCKUNRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile |
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